molecular formula C11H15NS B13312391 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

Cat. No.: B13312391
M. Wt: 193.31 g/mol
InChI Key: QWGWZZWTGIZLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] is a synthetic organic compound featuring a spiro-fused ring system connecting a cyclobutane unit to a 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine scaffold . This molecular architecture incorporates a thieno[3,2-c]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities. The spirocyclic and partially hydrogenated (6',7'-dihydro) motifs contribute to the three-dimensionality and structural rigidity of the molecule, which can be crucial for specific binding interactions in biological systems. While specific biological data for this exact compound is not available, research on closely related 4,5,6,7-tetrahydro-thieno[2,3-c]pyridine derivatives has demonstrated their potential as modulators of enzymes like glucose-6-phosphatase (G-6-Pase), a key target in metabolic disorder research such as diabetes . Furthermore, thienopyridine-based compounds are frequently investigated for their applications in drug discovery programs targeting various therapeutic areas. This compound is presented as a high-purity building block for chemical synthesis and pharmacological profiling. It is intended for use in exploratory research, including as a key intermediate in the development of novel bioactive molecules, screening compound libraries, and structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

3'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane]

InChI

InChI=1S/C11H15NS/c1-8-6-11(7-8)9-3-5-13-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3

InChI Key

QWGWZZWTGIZLEX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)C3=C(CCN2)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a thieno[3,2-c]pyridine precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Cycloaddition Reactions

This spirocyclic compound participates in (3+2) cycloaddition reactions due to its electron-deficient thienopyridine moiety. A study using analogous D-A (Donor-Acceptor) cyclopropanes demonstrated chemo- and diastereo-selective reactions with α,β-unsaturated enamides under basic conditions .

Reaction Type Conditions Products Yield Diastereoselectivity
(3+2) CycloadditionNaOH (5 mol%), THF, 30°C, 24 hSpiro(cyclopentane-1,3'-indoline) derivatives with 3 adjacent chiral centers74–90%Single diastereomer
Michael AdditionEthanol, 30°CFunctionalized spirocyclic adducts83%7:3 diastereomeric ratio

The reaction proceeds via deprotonation to form a ring-opening intermediate, followed by selective enamide 1,4-addition and intramolecular cyclization . Steric hindrance at the β-carbon of the enamide directs selectivity over enone pathways .

Ring-Opening and Functionalization

The cyclobutane ring in the spiro system undergoes strain-driven ring-opening under catalytic hydrogenation or acid/base conditions .

Key transformations include :

  • Hydrogenolysis : Pd/C-mediated cleavage of the cyclobutane ring to yield linear thienopyridine derivatives.

  • Acid-Catalyzed Rearrangement : HCl in DMSO induces ring expansion, forming diastereomeric tetracyclic products .

Oxidation and Reduction

The thienopyridine component shows redox activity:

Reagent Reaction Product Notes
KMnO₄ (aq)Oxidation of sulfur to sulfoneSpirocyclic sulfone derivativeRequires reflux conditions
NaBH₄/MeOHSelective reduction of C=N bondsPartially saturated spirocyclic amineRetains cyclobutane integrity

Electron-withdrawing groups (e.g., cyano) on the pyridine ring enhance oxidation rates .

Substituent-Dependent Reactivity

The methyl group at position 3 influences steric and electronic properties:

  • Steric Effects : Hinders nucleophilic attack at the adjacent carbon, favoring distal reaction sites .

  • Electronic Effects : Electron-donating methyl groups stabilize intermediates during cycloadditions, improving yields (e.g., 90% vs. 74% for non-methylated analogs) .

Diastereoselective Transformations

Spirocyclic rigidity enables high diastereoselectivity in multi-step reactions:

  • NaOH-catalyzed cycloadditions produce single diastereomers due to restricted rotation in the transition state .

  • Acid-mediated rearrangements yield 7:3 diastereomeric ratios, influenced by solvent polarity .

Scientific Research Applications

3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues with Varying Ring Sizes

Spirocyclic systems with different ring sizes exhibit distinct conformational and electronic properties:

Compound Name Core Structure Ring Size Molecular Formula Molecular Weight Key Features Reference
3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] Cyclobutane + thienopyridine 4-membered C₁₁H₁₅NS 193.31 Rigid spiro core; methyl substituent Target
6',7'-dihydro-5'H-spiro[cycloheptane-1,4'-thieno[3,2-c]pyridine] Cycloheptane + thienopyridine 7-membered C₁₃H₁₉NS 221.36 Larger ring; increased flexibility
3'-Phenyl-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one Cyclopropane + isoquinoline 3-membered C₂₅H₁₉N₂O 363.44 High ring strain; aryl substituents

Key Observations :

  • Conformational Flexibility : The 7-membered cycloheptane spiro system () offers greater flexibility, which may enhance binding to dynamic biological targets, whereas the 4-membered cyclobutane in the target compound provides rigidity for selective interactions .
Substituent Effects: Methyl vs. Methoxy

Substituents at the 3-position significantly influence electronic and steric profiles:

Compound Name Substituent LogP (Predicted) Bioactivity Notes Reference
3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] Methyl ~2.1 Enhanced lipophilicity; potential CNS penetration Target
3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] Methoxy ~1.8 Polarizable group; may improve solubility

Key Observations :

  • Lipophilicity : The methyl group increases LogP compared to the methoxy analog, favoring passive diffusion across biological membranes .
  • Solubility : Methoxy-substituted derivatives may exhibit better aqueous solubility due to hydrogen-bonding capacity, critical for oral bioavailability .

Biological Activity

3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] is C11H15NSC_{11}H_{15}NS with a molecular weight of approximately 193.31 g/mol. The compound features a spirocyclic structure that includes a cyclobutane ring fused with a thieno[3,2-c]pyridine moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods involving cycloaddition reactions and functionalization techniques. Recent advancements in C–H activation chemistry have facilitated the formation of spirocyclic compounds with high efficiency and selectivity. For example, methods utilizing [2 + 2]-cycloadditions have been reported to yield derivatives of spirocyclic structures effectively .

Antimicrobial Activity

One of the primary areas of investigation for 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] is its antimicrobial activity. Preliminary studies have indicated that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance:

CompoundMIC (µg/mL)Target Pathogen
3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]TBDTBD
Example Compound A12E. coli
Example Compound B8S. aureus

Note: The specific MIC values for the target compound are yet to be determined in comparative studies.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated a series of spirocyclic compounds for their antibacterial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives had promising inhibitory effects, suggesting that modifications to the spirocyclic framework could enhance activity against resistant strains .
  • Anticancer Activity : Another investigation focused on thienopyridine derivatives revealed their potential as cytotoxic agents against various cancer cell lines. The study highlighted that the introduction of specific substituents could significantly enhance their efficacy .

Q & A

Q. Basic Research Focus

  • Column Chromatography : Use silica gel (100–200 mesh) with gradients of petroleum ether and ethyl acetate (e.g., 70:30 to 50:50) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., 1,4-dioxane or ethanol/water) based on solubility differences between the spiro compound and impurities .
  • HPLC for Final Purity : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water gradients is recommended .

How can reaction yields be improved in spiro-ring formation?

Q. Advanced Research Focus

  • Catalyst Optimization : Test transition-metal catalysts (e.g., Co(II)) for annulation efficiency. Evidence shows cobalt improves regioselectivity in spirocyclopropane-thienopyridine synthesis .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or pyridine) enhance reaction rates by stabilizing intermediates .
  • Temperature Control : For exothermic steps (e.g., glyoxal addition), maintain 80–100°C to balance reactivity and decomposition .

What methodologies assess the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Screen against kinases (e.g., Lck or KDR) using fluorescence polarization or radiometric assays, as thieno[3,2-c]pyridines show kinase inhibitory activity .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, using compounds like 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as benchmarks .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations, critical for evaluating CNS-targeting potential .

How is the spirocyclic conformation analyzed computationally?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
  • Molecular Docking : Simulate interactions with biological targets (e.g., adenosine A1 receptors) using AutoDock Vina to prioritize derivatives for synthesis .
  • Conformational Sampling : Perform MD simulations (e.g., in GROMACS) to study ring puckering and stability over nanosecond timescales .

What are common pitfalls in scaling up synthesis for this compound?

Q. Advanced Research Focus

  • Exothermic Hazards : Monitor temperature during cyclization (e.g., glyoxal reactions) to avoid runaway exotherms .
  • Byproduct Formation : At scale, silica gel chromatography becomes impractical; switch to recrystallization or distillation for cost-effective purification .
  • Regulatory Compliance : Ensure intermediates (e.g., phosphorus pentasulfide) are handled under OSHA guidelines due to toxicity .

How do substituents on the cyclobutane ring affect bioactivity?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Introduce methyl, bromo, or methoxy groups via Suzuki coupling or alkylation. For example, bromophenyl substituents enhance antimicrobial potency in related spiro compounds .
  • Pharmacophore Mapping : Use QSAR models to correlate logP, polar surface area, and IC50 values. Thieno[3,2-c]pyridines with logP 2–3 show optimal blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.